molecular formula C11H16FN B181021 N-(4-fluorobenzyl)butan-2-amine CAS No. 343854-19-3

N-(4-fluorobenzyl)butan-2-amine

Cat. No. B181021
M. Wt: 181.25 g/mol
InChI Key: ZDIMCFHGMAHYSX-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzyl)butan-2-amine” is an organic compound with the CAS Number: 343854-19-3 . It has a molecular weight of 181.25 g/mol . The IUPAC name for this compound is N-(4-fluorobenzyl)-2-butanamine .


Molecular Structure Analysis

The InChI code for “N-(4-fluorobenzyl)butan-2-amine” is 1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 . This indicates that the molecule consists of a butan-2-amine group attached to a 4-fluorobenzyl group.


Physical And Chemical Properties Analysis

“N-(4-fluorobenzyl)butan-2-amine” has a molecular weight of 181.25 g/mol . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Anticancer Applications

  • A study by Vallri et al. (2020) found that compounds with 4-fluorobenzyl substituents demonstrated potent activity against cervical and breast cancer cell lines. This highlights the potential of N-(4-fluorobenzyl)butan-2-amine derivatives in cancer treatment (Vallri et al., 2020).

Chemical Synthesis and Analysis

  • Li and Smith (2001) investigated the synthesis of fluoroheterocyclic ketene aminals, which could include derivatives of N-(4-fluorobenzyl)butan-2-amine. These compounds have applications in various chemical syntheses (Li & Smith, 2001).
  • Lee et al. (2007) described an Ir-catalyzed allylic amination process involving compounds related to N-(4-fluorobenzyl)butan-2-amine. This process is useful for synthesizing cyclic beta-amino alcohol derivatives (Lee et al., 2007).
  • Hwang et al. (2016) studied the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, which is structurally similar to N-(4-fluorobenzyl)butan-2-amine, highlighting its importance in chemical transformations (Hwang et al., 2016).
  • Zhang et al. (2008) developed a sensitive method for determining biogenic amines using a fluorogenic reagent that could potentially be applied to compounds like N-(4-fluorobenzyl)butan-2-amine (Zhang et al., 2008).

Pharmaceutical Applications

  • Rojas et al. (2013) observed rapid cysteine labeling of peptides with a specific agent that could be related to N-(4-fluorobenzyl)butan-2-amine. This finding is significant for pharmaceutical applications, especially in peptide and protein labeling (Rojas et al., 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMCFHGMAHYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405894
Record name N-(4-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)butan-2-amine

CAS RN

343854-19-3
Record name N-(4-fluorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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